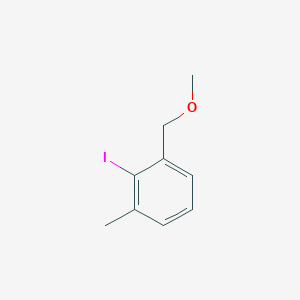
2-Iodo-1-(methoxymethyl)-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-1-(methoxymethyl)-3-methylbenzene is an organic compound with the molecular formula C9H11IO. It is a derivative of benzene, where the benzene ring is substituted with an iodine atom, a methoxymethyl group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1-(methoxymethyl)-3-methylbenzene typically involves the iodination of a suitable precursor. One common method is the iodination of 1-(methoxymethyl)-3-methylbenzene using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-1-(methoxymethyl)-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products:
Substitution: Formation of 2-hydroxy-1-(methoxymethyl)-3-methylbenzene, 2-cyano-1-(methoxymethyl)-3-methylbenzene, etc.
Oxidation: Formation of 2-iodo-1-(formylmethyl)-3-methylbenzene or 2-iodo-1-(carboxymethyl)-3-methylbenzene.
Reduction: Formation of 2-hydro-1-(methoxymethyl)-3-methylbenzene.
Scientific Research Applications
2-Iodo-1-(methoxymethyl)-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of iodine-containing drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Iodo-1-(methoxymethyl)-3-methylbenzene depends on its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The methoxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific enzymes or receptors.
Comparison with Similar Compounds
- 1-Iodo-2-methoxybenzene
- 1-Iodo-2-nitrobenzene
- 1-Iodo-2-(trimethylsilyl)acetylene
Comparison: 2-Iodo-1-(methoxymethyl)-3-methylbenzene is unique due to the presence of both a methoxymethyl group and a methyl group on the benzene ring, which influences its reactivity and physical properties. Compared to similar compounds, it offers distinct advantages in specific synthetic applications and potential biological activities.
Properties
CAS No. |
137300-31-3 |
|---|---|
Molecular Formula |
C9H11IO |
Molecular Weight |
262.09 g/mol |
IUPAC Name |
2-iodo-1-(methoxymethyl)-3-methylbenzene |
InChI |
InChI=1S/C9H11IO/c1-7-4-3-5-8(6-11-2)9(7)10/h3-5H,6H2,1-2H3 |
InChI Key |
PSBCMBYVIJVGOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)COC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















